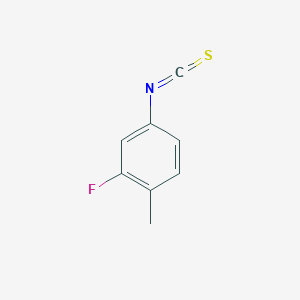

2-Fluoro-4-isothiocyanato-1-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex, as seen in the preparation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which was achieved with a high yield of 90% by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid . Similarly, the synthesis of 4-[18F]fluorobromo- and [18F]fluoroiodobenzene was accomplished through a one-step nucleophilic exchange, indicating that halogenated aromatic compounds can be used as precursors for further functionalization .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, highlighting the role of weak intermolecular interactions in the crystal packing of such compounds . This suggests that "2-Fluoro-4-isothiocyanato-1-methylbenzene" may also exhibit unique structural features due to the presence of fluorine and the isothiocyanato group.

Chemical Reactions Analysis

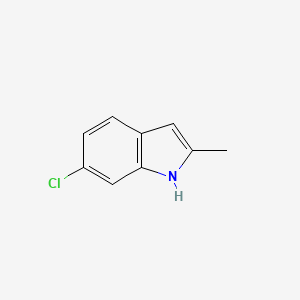

Fluorinated aromatic compounds participate in various chemical reactions. For example, fluoro-2,4-dinitrobenzene reacts with amino acids and peptides under mild alkaline conditions, which is used for the quantitative assay of N-terminal amino acids . Additionally, 1-fluoro-2,4-dinitrobenzene forms N-2,4-dinitrophenyl derivatives with NH-heteroaromatic compounds and can form stable charge-transfer complexes with some indoles . These reactions demonstrate the reactivity of fluorinated aromatic compounds with nucleophiles and their potential for forming complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. The IR spectrum of the fluoronium isomer of protonated fluorobenzene shows a structured spectrum of an isolated protonated aromatic molecule in the gas phase, with the strongest transition assigned to the F-H stretch . The dissociation energy of this complex is calculated to be approximately 54 kJ/mol, indicating a relatively weak bond strength . This information can be used to infer the potential stability and bond strengths in "2-Fluoro-4-isothiocyanato-1-methylbenzene."

Applications De Recherche Scientifique

Organic Synthesis

- Synthesis of Fluoro-Substituted Benzenes : Research by Perlow et al. (2007) discusses the practical syntheses of fluoro-substituted benzylamines, demonstrating the versatility of fluoro-substituted benzenes in organic synthesis (Perlow et al., 2007).

Molecular Dynamics Simulations

- Corrosion Inhibition Studies : Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using molecular dynamics simulations. This study highlights the role of fluoro-substituted compounds in understanding corrosion processes (Kaya et al., 2016).

Reaction Mechanisms

Reactions with Amino Acids : Rapp (1963) explored the reaction of 1-fluoro-2,4 dinitrobenzene with amino acids, which could provide insights into the reactivity of similar fluoro-substituted compounds like 2-Fluoro-4-isothiocyanato-1-methylbenzene in biochemical contexts (Rapp, 1963).

Photophysics and Isomerization Studies : Al-ani (1973) studied the photolysis of various fluoro-trifluoromethylbenzenes, which can provide insights into the photochemical behavior of fluoro-substituted benzenes (Al-ani, 1973).

Molecular Rearrangements : Burchfield (1958) investigated the reaction of 1-fluoro-2,4-dinitrobenzene with cysteine, shedding light on the molecular rearrangements that might occur in similar fluoro-substituted compounds (Burchfield, 1958).

Other Applications

Enzyme Binding to Polymers : Manecke et al. (2007) explored how polymers carrying isothiocyanate groups can be used for binding enzymes, relevant to 2-Fluoro-4-isothiocyanato-1-methylbenzene given its isothiocyanate group (Manecke et al., 2007).

Vaporization Studies : Verevkin et al. (2014) measured vapor pressures of various fluoro- and chloro-substituted methylbenzenes, which can provide insights into the physical properties of compounds like 2-Fluoro-4-isothiocyanato-1-methylbenzene (Verevkin et al., 2014).

Propriétés

IUPAC Name |

2-fluoro-4-isothiocyanato-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQXMSAUWJPXGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299299 |

Source

|

| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-isothiocyanato-1-methylbenzene | |

CAS RN |

116401-53-7 |

Source

|

| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)